3-Benzyl-3,9-diazabicyclo[3.3.2]decane
Description
Properties
IUPAC Name |
3-benzyl-3,9-diazabicyclo[3.3.2]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)10-17-11-14-7-4-8-15(12-17)16-9-14/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYIDFQYKVUYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-3,9-diazabicyclo[3.3.2]decane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic applications.
Chemical Structure and Properties
The compound's structure features a diazabicyclo framework, which contributes to its unique biological properties. The presence of the benzyl group enhances its lipophilicity, potentially impacting its interaction with biological membranes and molecular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
- Antiviral Properties : Preliminary investigations suggest potential antiviral effects, although specific mechanisms remain to be elucidated.
- Neuropharmacological Effects : The compound has been noted for its spasmolytic activity, indicating possible applications in treating gastrointestinal disorders.
The biological effects of this compound are believed to be mediated through interactions with specific receptors and enzymes in the body. Its structural features allow it to modulate neurotransmitter systems and influence cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity | Findings | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antiviral | Inhibitory effects on viral replication | |
| Spasmolytic | Reduces muscle contractions in gastrointestinal tract |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Neuropharmacological Applications
Another investigation focused on the spasmolytic properties of the compound. In animal models, administration resulted in a marked decrease in gastrointestinal motility, supporting its use in treating conditions such as irritable bowel syndrome (IBS). The results were promising enough to warrant further clinical trials.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
- 3-Benzyl-3,9-diazabicyclo[3.3.2]decane serves as a versatile intermediate in organic synthesis. Its bicyclic structure allows it to participate in various reactions, facilitating the construction of more complex molecules.
- Reactions Involved : The compound can undergo nucleophilic substitutions, cyclizations, and rearrangements, making it valuable for synthetic chemists aiming to create novel compounds.
Medicinal Chemistry
Potential Therapeutic Applications
- Research indicates that diazabicyclo compounds can exhibit biological activities, including anti-cancer and anti-inflammatory properties. Specifically, this compound may interact with specific biological targets, potentially leading to the development of new therapeutic agents.
- Case Studies :
- A study highlighted the use of diazabicyclo compounds as inhibitors for certain protein kinases, which are critical in cancer progression. The unique structure of this compound may enhance its binding affinity to these targets.
Material Science
Role in Catalysis and Polymer Chemistry
- The compound's unique structural features make it an attractive candidate for catalysis applications. Its ability to act as a chiral ligand can enhance reaction selectivity in asymmetric synthesis.
- Polymer Applications : Research into polymerization processes has shown that incorporating diazabicyclo structures can improve the mechanical properties of materials.
Comparison with Similar Compounds
rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride
3-Thia-7,9-diazabicyclo[3.3.1]nonanes
- Structure: Replaces one nitrogen atom in the bicyclo[3.3.1]nonane core with sulfur, altering electronic properties.
- Pharmacology: Demonstrated binding affinity to μ-, δ-, and κ-opioid receptors, with propionyl substitutions enhancing receptor interactions compared to non-sulfur analogues .
3-Azabicyclo[3.3.1]nonane Derivatives
- Structure: Features a smaller bicyclo[3.3.1]nonane framework with a single nitrogen atom.
- Pharmacology : Methyl derivatives (e.g., 3-isogranatanine) exhibit ganglionic blocking activity, while tetramethylene derivatives show potent curare-like effects comparable to decamethonium .
Physicochemical and Pharmacokinetic Properties
Notes:
- Salt Forms : Dihydrochloride derivatives (e.g., rac-9-methyl) improve aqueous solubility, critical for in vivo applications .
Pharmacological Activity Comparison
- Neuromuscular Blocking: this compound: No direct data, but structural similarity to 9-methyl-3,9-diazabicyclo[3.3.1]nonane suggests possible neuromuscular effects . 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives: Exhibit curare-like activity by inhibiting acetylcholine receptors, with potency dependent on alkyl chain length (e.g., tetramethylene > hexamethylene) .
- Opioid Receptor Binding: 3-Thia-7,9-diazabicyclo[3.3.1]nonanes show selective binding to κ-opioid receptors (Ki = 12 nM for compound 2j), attributed to sulfur-induced conformational changes .
Preparation Methods
Schmidt Rearrangement Route
One documented method involves the Schmidt rearrangement of bicyclic ketones to form bridged diazabicyclic amines. For example, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one can be converted to this compound derivatives via a Schmidt reaction mediated by sodium azide and sulfuric acid under controlled conditions. This reaction introduces the second nitrogen atom into the bicyclic framework, effectively expanding the ring system from a nonane to a decane bicyclic structure.
- Yield: Approximately 40% reported for related compounds.
- Conditions: Acidic medium with NaN3, careful temperature control to avoid polymerization or side reactions.
- Advantages: Enables direct formation of the diazabicyclic core with nitrogen atoms positioned at bridgehead carbons.
Pictet-Spengler Condensation Followed by Lactamization
Another synthetic approach starts with the Pictet-Spengler condensation of L-Dopa methyl ester with an appropriate aldehyde, followed by intramolecular lactamization to form the bicyclic diazabicyclo scaffold. This method has been used to generate configurationally distinct cis and trans isomers, increasing stereochemical diversity.
- Key steps:
- Condensation to form tetrahydroisoquinoline intermediate.
- Intramolecular cyclization to form the diazabicyclo[3.3.2]decane ring system.
- Benefits: Allows incorporation of various substituents by varying the aldehyde component.
Intramolecular Condensation of Amino Acyl Chlorides
In related bridged lactam systems, intramolecular condensation of amino acyl chlorides has been used to prepare bicyclic amides structurally similar to diazabicyclo compounds. Although this method is more common for lactams, it informs the preparation of bicyclic amines by analogy.
- This method requires high dilution to prevent polymerization.
- Provides access to highly strained bicyclic amides, which can be reduced to amines.
Raw Materials and Reagents
| Raw Material/Reagent | Role in Synthesis | Notes |
|---|---|---|
| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | Starting bicyclic ketone precursor | Precursor for Schmidt rearrangement |
| Sodium azide (NaN3) | Azide source for Schmidt rearrangement | Requires careful handling due to toxicity |
| Sulfuric acid (H2SO4) | Acid catalyst for Schmidt rearrangement | Controls reaction rate and selectivity |
| L-Dopa methyl ester | Starting material for Pictet-Spengler route | Provides amino acid backbone |
| Aldehydes | Condensation partners in Pictet-Spengler | Aldehyde variation allows structural diversity |
| Amino acyl chlorides | Precursors for intramolecular condensation | Used in related bicyclic lactam synthesis |
Reaction Conditions and Yields
| Method | Key Conditions | Yield (%) | Notes |
|---|---|---|---|
| Schmidt Rearrangement | NaN3/H2SO4, acidic medium, moderate temperature | ~40 | Moderate yield; sensitive to reaction conditions |
| Pictet-Spengler + Lactamization | Condensation at room temperature, followed by heating for cyclization | Not explicitly reported | Produces stereoisomeric mixtures; stereochemistry controlled by aldehyde choice |
| Intramolecular Condensation | High dilution, mild heating | Variable | Used mainly for lactams; informs amine synthesis |
Research Findings and Analysis
- The Schmidt rearrangement is a reliable method to introduce the second nitrogen atom into the bicyclic framework, expanding the ring size and forming the 3,9-diazabicyclo[3.3.2]decane skeleton with benzyl substitution at position 3.
- The Pictet-Spengler approach offers versatility in substituent incorporation and stereochemical control, which is valuable for medicinal chemistry applications where stereochemistry affects biological activity.
- High dilution techniques are critical in preventing polymerization and side reactions during intramolecular cyclizations, especially for highly strained bicyclic systems.
- The structural stability of the bicyclic system is enhanced by the presence of nitrogen atoms, which can adopt sp3 hybridization, reducing ring strain compared to analogous carbocyclic systems.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Schmidt Rearrangement | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, NaN3, H2SO4 | Rearrangement to diazabicyclic amine | Direct ring expansion; nitrogen insertion | Moderate yield; hazardous reagents |
| Pictet-Spengler Condensation + Lactamization | L-Dopa methyl ester, aldehydes | Condensation then intramolecular lactamization | Stereochemical diversity; substituent flexibility | Requires multiple steps; stereoisomer separation |
| Intramolecular Condensation of Amino Acyl Chlorides | Amino acyl chlorides | Cyclization to bicyclic lactams | Access to strained bicyclic systems | Mainly for lactams; requires high dilution |
Additional Notes
- Commercial suppliers such as Enamine provide this compound with high purity (95%) as an oil, indicating that synthetic routes have been optimized for scale-up and practical use.
- Safety considerations are paramount due to the use of hazardous reagents like sodium azide and strong acids.
- The compound’s bicyclic structure and nitrogen atoms confer unique chemical properties that are exploited in drug discovery and development.
Q & A
Q. How to reconcile discrepancies between theoretical and experimental melting points?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
